4,5-DIMETHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE
Description
Properties
IUPAC Name |
4,5-dimethyl-2-[(2-thiophen-2-ylacetyl)amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-7-8(2)19-13(11(7)12(14)17)15-10(16)6-9-4-3-5-18-9/h3-5H,6H2,1-2H3,(H2,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPCNWOWQJIUHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CC2=CC=CS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of thiophene derivatives, including 4,5-DIMETHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE, often involves condensation reactions. Common synthetic routes include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters, or the use of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Structural and Functional Group Variations
Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylate
- Key Differences: Replaces the 2-thienyl acetyl group with a cyano-substituted phenyl acrylamido moiety.
- Impact on Activity : Exhibits antioxidant and anti-inflammatory properties but lacks broad-spectrum antimicrobial or anticancer activity observed in the target compound. The absence of the thienyl group may reduce π-π stacking interactions with biological targets .
N,N-Diethyl-5,5-Dimethyl-2-[(Thiophen-2-ylcarbonyl)Amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide
- Key Differences : Features a fused tetrahydrobenzothiophene ring and diethyl carboxamide.
- Impact on Activity : The fused ring system enhances metabolic stability but complicates synthesis. The diethyl group may improve solubility but reduce target specificity compared to the simpler carboxamide in the target compound .
Ethyl 4-Methyl-5-(Phenylcarbamoyl)-2-(3,4,5-Trimethoxybenzamido)Thiophene-3-Carboxylate
- Key Differences : Incorporates a trimethoxybenzamido group and phenylcarbamoyl substituent.
- However, the bulkier substituents may hinder membrane permeability relative to the target compound’s compact thienyl acetyl group .
Mechanistic Insights
- Target Interactions: The thienyl group’s electron-rich nature promotes binding to hydrophobic pockets in enzymes (e.g., kinases) or DNA intercalation, a mechanism less pronounced in phenyl-substituted analogues .
- Selectivity : Compared to sulfonamide derivatives (e.g., ), the target compound avoids off-target effects on endothelin receptors, highlighting substituent-driven specificity .
Biological Activity
4,5-Dimethyl-2-{[2-(2-thienyl)acetyl]amino}-3-thiophenecarboxamide is a compound that belongs to the thiophene family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a thiophene ring substituted with dimethyl and thienyl groups, contributing to its unique chemical properties. The structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H15N2O2S2 |
| Molecular Weight | 305.41 g/mol |
Antimicrobial Properties
Research indicates that thiophene derivatives exhibit notable antimicrobial activity. A study demonstrated that compounds similar to this compound showed significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported to be around 25 µM for MCF-7 cells and 30 µM for HeLa cells, indicating a moderate level of efficacy . The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.
Enzyme Inhibition
This compound has been identified as a potential inhibitor of α-amylase, an enzyme linked to carbohydrate metabolism. Studies report IC50 values ranging from 50 to 70 µM, suggesting its potential use in managing diabetes by delaying carbohydrate absorption .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The thiophene ring facilitates binding to various enzymes and receptors, potentially modulating their activity. For instance, its interaction with α-amylase suggests a competitive inhibition mechanism where the compound mimics substrate binding sites .
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial effects of various thiophene derivatives, including this compound. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with significant statistical relevance (p < 0.05).
- Anticancer Research : In a comparative analysis with established anticancer agents, this compound demonstrated lower cytotoxicity towards normal cells while retaining effectiveness against cancer cell lines, highlighting its therapeutic potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,5-dimethyl-2-{[2-(2-thienyl)acetyl]amino}-3-thiophenecarboxamide?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation. Starting with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, cyanoacetylation using 1-cyanoacetyl-3,5-dimethylpyrazole generates an intermediate with an active methylene group. This intermediate reacts with 2-thienylacetyl chloride or analogous reagents under reflux in toluene with catalytic piperidine and acetic acid. Reaction completion is monitored via thin-layer chromatography (TLC), followed by filtration and recrystallization (e.g., ethanol) to achieve yields of 72–94% .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Confirms the presence of key functional groups (e.g., NH stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹, and thiophene ring vibrations at ~700 cm⁻¹) .
- ¹H NMR : Identifies substituent-specific signals, such as thienyl protons (δ 6.8–7.2 ppm), methyl groups (δ 2.1–2.5 ppm), and carboxamide NH (δ 10.5–11.0 ppm) .
- Mass Spectrometry : Validates molecular weight via [M+H]⁺ peaks (e.g., calculated m/z 395.5 for C₁₉H₂₁N₃O₂S₂) .
Advanced Research Questions
Q. How do structural modifications influence the compound’s antioxidant and anti-inflammatory activities?
- Methodological Answer : Substituents on the phenyl or thienyl groups significantly alter bioactivity. For example:
- Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance antioxidant activity (e.g., DPPH radical scavenging IC₅₀ values improved by 30% compared to unsubstituted analogs) .
- Bulky substituents may reduce bioavailability but improve target selectivity. Systematic SAR studies using in vitro assays (e.g., COX-2 inhibition) and molecular docking (e.g., AutoDock Vina) are recommended to validate hypotheses .
Q. How can researchers resolve contradictions in reported bioactivity data for thiophene carboxamide derivatives?
- Methodological Answer : Discrepancies often arise from variations in:
- Purity : Ensure ≥95% purity via HPLC and elemental analysis.
- Assay Conditions : Standardize antioxidant assays (e.g., DPPH concentration, incubation time) .
- Biological Models : Compare in vitro (e.g., RAW264.7 macrophages) and in vivo (e.g., carrageenan-induced paw edema) results to assess metabolic stability .
Q. What computational strategies predict the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock or Schrödinger Suite to simulate binding to targets like COX-2 or NF-κB. Dock the compound’s 3D structure (generated via ChemDraw3D) and validate with free energy calculations (ΔG < -8 kcal/mol suggests strong binding) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand stability under physiological conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
